Succinimide-15N: A Comprehensive Technical Guide for Researchers
Succinimide-15N: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Succinimide-15N, a stable isotope-labeled compound with significant applications in scientific research and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, primary uses, and relevant experimental methodologies.
Core Concepts: Introduction to Succinimide-15N
Succinimide-15N is the isotopically labeled form of succinimide, where the nitrogen atom in the succinimide ring is the heavy isotope ¹⁵N.[1][2] This labeling provides a distinct mass signature, making it an invaluable tool for various analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3] Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to serve as an excellent internal standard in quantitative analyses.[4]
Succinimide and its derivatives are recognized for their diverse therapeutic applications, including anticonvulsant, anti-inflammatory, and antitumor properties. Furthermore, the formation of succinimide as a post-translational modification (PTM) in proteins, arising from asparagine or aspartic acid residues, is a critical area of study in protein chemistry and drug stability.
Physicochemical Properties and Specifications
A summary of the key quantitative data for Succinimide-15N is presented in the table below, compiled from various supplier and database sources.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₅¹⁵NO₂ | |
| Molecular Weight | 100.08 g/mol | |
| Exact Mass | 100.029063296 Da | |
| CAS Number | 32807-36-6 | |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Physical Form | Solid | |
| Melting Point | 123-125 °C | |
| Boiling Point | 285-290 °C | |
| InChI Key | KZNICNPSHKQLFF-HOSYLAQJSA-N |
Primary Applications in Research and Development
Succinimide-15N serves two primary functions in the research and drug development landscape: as a tracer and internal standard for quantitative analysis and in the study of protein modifications.
Internal Standard for Quantitative Analysis
Due to its isotopic label, Succinimide-15N is an ideal internal standard for quantitative studies using liquid chromatography-mass spectrometry (LC-MS). When added to a sample at a known concentration, it co-elutes with the unlabeled analyte and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of the target analyte by comparing its signal intensity to that of the known amount of the ¹⁵N-labeled standard, correcting for variations in sample preparation and instrument response.
Investigation of Protein Post-Translational Modifications
The formation of succinimide intermediates from asparagine (Asn) and aspartic acid (Asp) residues is a significant non-enzymatic post-translational modification in proteins. This modification can lead to deamidation and isomerization, potentially altering the protein's structure, stability, and function. Understanding this process is crucial for the development of stable biopharmaceuticals. While Succinimide-15N itself is not directly used to induce this modification, it can serve as a reference compound in analytical methods, such as NMR and MS, developed to detect and quantify succinimide formation in protein and peptide samples.
Experimental Protocols
This section outlines detailed methodologies for the synthesis of Succinimide-15N and its application in key experimental workflows.
Synthesis of Succinimide-15N
A plausible synthesis route for Succinimide-15N involves the reaction of succinic anhydride with a ¹⁵N-labeled ammonia source. This method is adapted from established procedures for the synthesis of unlabeled succinimide.
Materials:
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Succinic anhydride
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¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) or ¹⁵N-labeled ammonia (¹⁵NH₃) gas
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Anhydrous solvent (e.g., Tetrahydrofuran or Chloroform)
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Dehydrating agent/catalyst (e.g., Polyphosphate ester)
Procedure:
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In a round-bottom flask, dissolve succinic anhydride in the chosen anhydrous solvent under an inert atmosphere.
-
Add a stoichiometric equivalent of the ¹⁵N-labeled ammonia source. If using ¹⁵NH₄Cl, a non-nucleophilic base may be required to liberate free ¹⁵NH₃. If using ¹⁵NH₃ gas, it can be bubbled directly into the solution.
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The initial reaction forms the ¹⁵N-labeled succinamic acid intermediate.
-
Add a dehydrating agent or catalyst, such as polyphosphate ester, to the reaction mixture.
-
Heat the mixture to reflux for several hours to facilitate the cyclodehydration to form the succinimide ring. The reaction progress can be monitored by Thin Layer Chromatography.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure Succinimide-15N.
Quantitative Analysis using Succinimide-15N as an Internal Standard via LC-MS
This protocol describes the general workflow for using Succinimide-15N as an internal standard for the quantification of an analyte in a complex matrix.
Materials:
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Succinimide-15N stock solution of known concentration
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Analyte of interest
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Biological or environmental matrix (e.g., plasma, cell lysate)
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LC-MS grade solvents
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Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: To each unknown sample, calibration standard, and quality control sample, add a precise volume of the Succinimide-15N internal standard stock solution at the earliest stage of sample preparation. This ensures that the internal standard undergoes the same extraction and processing steps as the analyte.
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Analyte Extraction: Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
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LC-MS Analysis: Inject the extracted sample onto the LC-MS system. Develop a chromatographic method that provides good separation of the analyte from other matrix components. The analyte and Succinimide-15N should have nearly identical retention times.
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Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the simultaneous detection of the analyte and Succinimide-15N. This is typically done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
NMR Spectroscopy for Characterization
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR is a powerful technique for characterizing ¹⁵N-labeled compounds.
Sample Preparation:
-
Dissolve a sufficient amount of Succinimide-15N in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The concentration should be optimized for the specific instrument and experiment.
NMR Experiment:
-
Acquire a standard one-dimensional ¹H NMR spectrum to confirm the presence and purity of the compound.
-
Set up a 2D ¹H-¹⁵N HSQC experiment. This experiment correlates the proton signals with the directly attached ¹⁵N nucleus.
-
The resulting spectrum will show a single cross-peak corresponding to the correlation between the amide proton and the ¹⁵N atom in the succinimide ring.
-
The chemical shifts of the proton and nitrogen in this spectrum provide a characteristic fingerprint of the molecule, confirming its identity and isotopic labeling.
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes related to Succinimide-15N.
Caption: Chemical synthesis pathway for Succinimide-15N.
Caption: LC-MS quantification workflow with Succinimide-15N.
Caption: Pathway of succinimide formation in proteins.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
